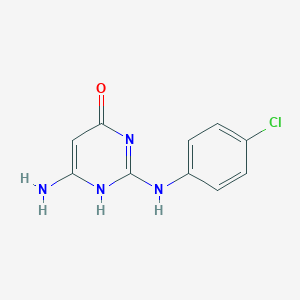

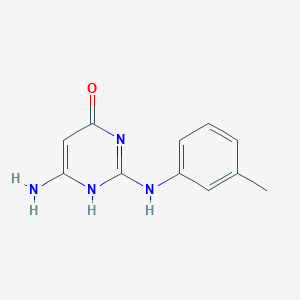

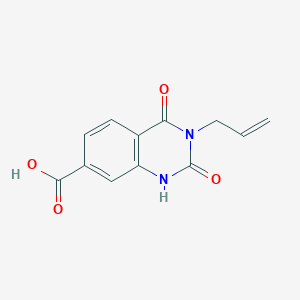

6-amino-2-(4-chloroanilino)-1H-pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compound “6-amino-2-(4-chloroanilino)-1H-pyrimidin-4-one” is known as Tris(dibenzylideneacetone)dipalladium(0). It is an organopalladium compound with the chemical formula C51H42O3Pd2. This compound is a complex of palladium(0) with dibenzylideneacetone (dba) and is recognized for its dark-purple/brown solid appearance. It is modestly soluble in organic solvents and is widely used as a homogeneous catalyst in organic synthesis .

Métodos De Preparación

Tris(dibenzylideneacetone)dipalladium(0) was first reported in 1970. It is prepared from dibenzylideneacetone and sodium tetrachloropalladate. The compound is often recrystallized from chloroform, resulting in the adduct [Pd2(dba)3·CHCl3]. The purity of samples can vary, and the Pd(0) centers are bound to the alkene parts of the dba ligands .

Análisis De Reacciones Químicas

Tris(dibenzylideneacetone)dipalladium(0) acts as a catalyst for several reactions, including:

Suzuki Cross-Coupling: This reaction involves the coupling of aryl halides with boronic acids.

Heck Coupling: This reaction involves the coupling of aryl halides with alkenes.

Buchwald-Hartwig Amination: This reaction involves the coupling of aryl halides with amines.

Common reagents used in these reactions include aryl halides, boronic acids, and amines. The major products formed from these reactions are typically arylated or alkylated compounds.

Aplicaciones Científicas De Investigación

Tris(dibenzylideneacetone)dipalladium(0) is used extensively in scientific research due to its catalytic properties. It is a source of soluble palladium(0) and is used in various coupling reactions such as Negishi coupling, Suzuki coupling, Carroll rearrangement, and Trost asymmetric allylic alkylation. These reactions are crucial in the synthesis of complex organic molecules, making this compound valuable in the fields of chemistry, biology, medicine, and industry .

Mecanismo De Acción

The mechanism of action of Tris(dibenzylideneacetone)dipalladium(0) involves the palladium(0) centers facilitating oxidative addition reactions. The dba ligands are easily displaced, allowing the palladium centers to interact with various substrates. This interaction promotes the formation of new chemical bonds, making it an effective catalyst for coupling reactions .

Comparación Con Compuestos Similares

Tris(dibenzylideneacetone)dipalladium(0) can be compared with other palladium(0) complexes such as:

Bis(dibenzylideneacetone)palladium(0): Similar to Tris(dibenzylideneacetone)dipalladium(0), but with two dba ligands instead of three.

Tetrakis(triphenylphosphine)palladium(0): Another palladium(0) complex used in similar catalytic reactions.

The uniqueness of Tris(dibenzylideneacetone)dipalladium(0) lies in its high reactivity and ability to facilitate a wide range of coupling reactions, making it a versatile and valuable catalyst in organic synthesis .

Propiedades

IUPAC Name |

6-amino-2-(4-chloroanilino)-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O/c11-6-1-3-7(4-2-6)13-10-14-8(12)5-9(16)15-10/h1-5H,(H4,12,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDPAAILTLUQFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=O)C=C(N2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC2=NC(=O)C=C(N2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

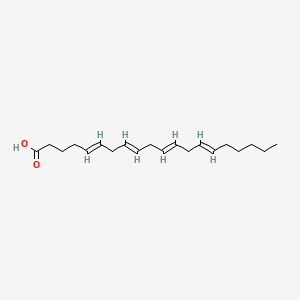

![4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoic acid](/img/structure/B7824579.png)

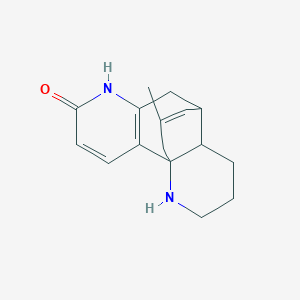

![[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B7824585.png)

![[methoxy(sulfanyl)phosphoryl]oxymethane](/img/structure/B7824604.png)

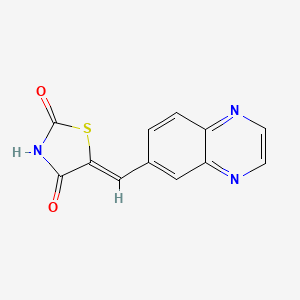

![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B7824655.png)